Glycodeoxycholic acid

Vue d'ensemble

Description

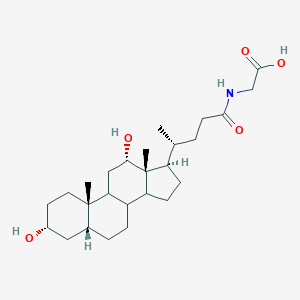

Glycodeoxycholic Acid (GDCA) is a bile salt formed in the liver by conjugation of deoxycholate with glycine, usually as the sodium salt . It acts as a detergent to solubilize fats for absorption and is itself absorbed . It is used as a cholagogue and choleretic . GDCA is a glycine-conjugated form of the secondary bile acid deoxycholic acid .

Molecular Structure Analysis

The molecular formula of Glycodeoxycholic acid is C26H43NO5 . Its average mass is 449.623 Da and its monoisotopic mass is 449.314117 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of Glycodeoxycholic acid include a density of 1.2±0.1 g/cm3, boiling point of 655.6±50.0 °C at 760 mmHg, vapour pressure of 0.0±4.5 mmHg at 25°C, enthalpy of vaporization of 110.5±6.0 kJ/mol, flash point of 350.3±30.1 °C, index of refraction of 1.546, molar refractivity of 122.5±0.3 cm3, #H bond acceptors: 6, #H bond donors: 4, #Freely Rotating Bonds: 6, #Rule of 5 Violations: 0, ACD/LogP: 3.53, ACD/LogD (pH 5.5): 0.16, ACD/BCF (pH 5.5): 1.00, ACD/KOC (pH 5.5): 2.80, ACD/LogD (pH 7.4): -1.22, ACD/BCF (pH 7.4): 1.00, ACD/KOC (pH 7.4): 1.00, Polar Surface Area: 107 Å2, Polarizability: 48.6±0.5 10-24 cm3, Surface Tension: 48.3±3.0 dyne/cm, Molar Volume: 386.8±3.0 cm3 .

Applications De Recherche Scientifique

Glycodeoxycholic Acid: A Comprehensive Analysis of Scientific Research Applications

Apoptosis Induction in Hepatocytes: Glycodeoxycholic acid has been shown to induce apoptosis in hepatocytes, which are the cells of the liver. This process is associated with DNA cleavage by endonucleases, suggesting a potential application in studying liver diseases and possibly in therapeutic strategies targeting liver cell death .

Bile Acid Synthesis Suppression: Research indicates that Glycodeoxycholic acid can suppress the synthesis of primary bile acids, such as cholic acid and chenodeoxycholic acid, by reducing plasma levels of 7α-hydroxy-4-cholesten-3-one. This could have implications for understanding and managing conditions related to bile acid metabolism .

3. Association with Body Mass and Glucose Uptake Studies have found that levels of Glycodeoxycholic acid are associated with lean body mass and negatively correlated with glucose uptake by brown adipose tissue. This suggests a role in metabolic studies related to body composition and energy metabolism .

Interaction with Gut Microbiota: Glycodeoxycholic acid is involved in the interaction between gut microbiota and host metabolism. Dietary and drug interventions that affect gut microbiota can alter Glycodeoxycholic acid levels, which in turn can influence metabolic health .

Metabolic Profiling in Parkinson’s Disease: In the context of neurodegenerative diseases, Glycodeoxycholic acid has been identified as part of a comprehensive metabolic profile in Parkinson’s disease, indicating its potential use as a biomarker or in understanding disease mechanisms .

Inhibition of Micelle Formation: Glycodeoxycholic acid has been studied for its ability to inhibit micelle formation during lipid digestion. This could be relevant for research into dietary fat absorption and related health issues .

Safety and Hazards

Orientations Futures

A future therapeutic approach for diseases like Polycystic ovary syndrome (PCOS) may involve the human administration of IL-22 and bile acid glycodeoxycholic acid . Current evidence has shown the involvement of the gut microbiome in PCOS, seen how humanized mice receiving a fecal transplant from women with PCOS develop ovarian dysfunction, immune changes and insulin resistance and how it is capable of disrupting the secondary bile acid biosynthesis .

Mécanisme D'action

Target of Action

Glycodeoxycholic acid (GDCA) primarily targets the 7-alpha-hydroxysteroid dehydrogenase enzyme . This enzyme plays a crucial role in the metabolism of bile acids, which are essential for the digestion and absorption of dietary fats .

Mode of Action

GDCA is a bile salt formed in the liver by conjugation of deoxycholate with glycine . It acts as a detergent to solubilize fats for absorption and is itself absorbed . It is a cholagogue, promoting the flow of bile from the liver, and a choleretic, enhancing the creation of bile .

Biochemical Pathways

GDCA plays a vital role in lipid, glucose, and energy metabolism by activating the Takeda G protein-coupled receptor 5 (TGR5) and Farnesoid X receptor (FXR) . The activation of FXR promotes the production of the endocrine-acting fibroblast growth factor 19 (FGF19), which plays a key role in regulating bile acid synthesis .

Pharmacokinetics

The pharmacokinetics of GDCA involve its absorption and distribution within the body. After administration, GDCA increases postprandial total bile acid and FGF19 concentrations while suppressing those of the primary bile acids CDCA and cholic acid . Plasma levels of 7α-hydroxy-4-cholesten-3-one were reduced, indicating repressed hepatic bile acid synthesis .

Result of Action

The action of GDCA leads to elevated FGF19 levels and effectively inhibits primary bile acid synthesis .

Action Environment

The action of GDCA is influenced by the gut microbiota, which plays an important part in the biotransformation and reabsorption of bile acids . Altering bile acid metabolism and modifying the gut microbiota may be of value for the treatment of certain metabolic diseases .

Propriétés

IUPAC Name |

2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO5/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16-,17-,18+,19-,20+,21+,22+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVULKSPCQVQLCU-BUXLTGKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycodeoxycholic acid | |

CAS RN |

360-65-6, 16409-34-0 | |

| Record name | Glycodeoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=360-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium N-[(3α,5β,12α)-3,12-dihydroxy-24-oxocholan-24-yl]aminoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycodesoxycholic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCODEOXYCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS124M0828 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

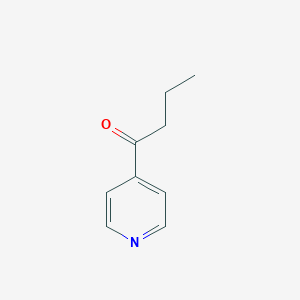

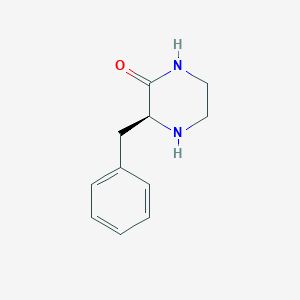

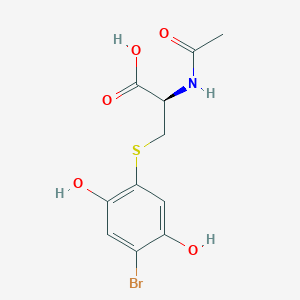

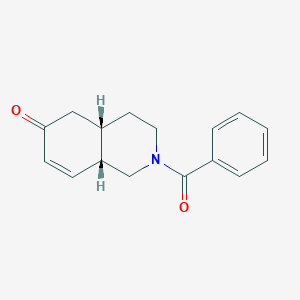

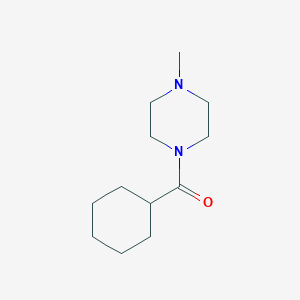

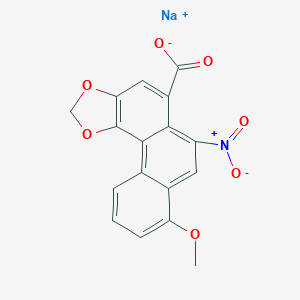

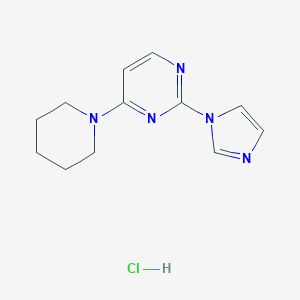

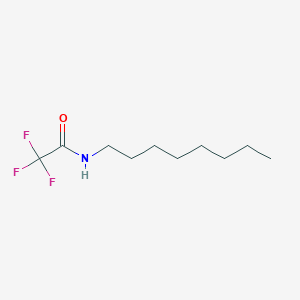

Feasible Synthetic Routes

Q & A

ANone: The provided research papers primarily focus on the physiological and metabolic aspects of GCDCA. Addressing aspects like SHE regulations, comprehensive PK/PD profiling, detailed toxicological studies, and other related areas necessitates further research and analysis.

- Gastroenterology: Understanding GCDCA's role in digestion and its impact on gut health. [, , , ]

- Endocrinology: Investigating the relationship between GCDCA, glucose metabolism, and conditions like gestational diabetes mellitus. []

- Pharmacology: Exploring GCDCA as a potential biomarker for drug interactions involving hepatic transporters. [, ]

- Microbiology: Examining the interplay between GCDCA and the gut microbiota, and its implications for host health. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione](/img/structure/B160741.png)

![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)